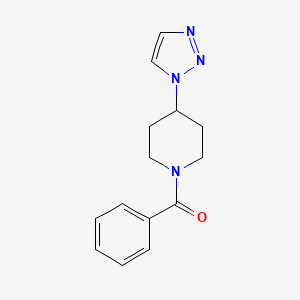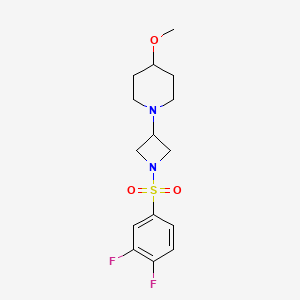
1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidine derivatives and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- A study by Adem et al. (2022) reports on the synthesis of novel derivatives involving difluorophenyl and azetidinone, focusing on their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, showing considerable activity comparable to reference drugs (Adem, 2022).
Applications in Antimicrobial Agent Development
- Shah et al. (2014) also focused on the synthesis of azetidinone-based derivatives, characterizing them through IR, NMR spectroscopy, and evaluating their antibacterial and antifungal activities (Shah, 2014).
Structural and Biological Analysis
- Research by Jagannadham et al. (2019) involved designing azetidinones scaffolds with biological and pharmacological potentials. They synthesized various compounds, characterized by spectroscopic techniques, and analyzed their structural properties (Jagannadham, 2019).
Antibacterial and Antifungal Properties
- A study by Kendre et al. (2012) reported the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety. These compounds exhibited good anti-inflammatory activity and were tested for their antibacterial and antifungal activities (Kendre, 2012).
Chemicoenzymatic Synthesis
- Haruo et al. (1988) described the chemicoenzymatic synthesis of monobactams with a focus on methoxyethyl derivatives. These compounds showed strong activity against gram-negative bacteria and demonstrated excellent stability to β-lactamases (Haruo, 1988).
Mécanisme D'action
Target of Action
A similar compound with a difluoromethyl-containing indole scaffold was found to have a high affinity for the5-HT6R (5-Hydroxytryptamine Receptor 6) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin in the central nervous system .
Mode of Action
The similar compound mentioned earlier was found to act as apotent antagonist of the 5-HT6R . Antagonists are substances that inhibit the physiological action of another substance. In this case, the compound would inhibit the action of serotonin on the 5-HT6R, potentially altering the neurotransmission of serotonin .
Biochemical Pathways
serotonergic pathways in the brain. These pathways are involved in various physiological processes, including mood regulation, memory, and cognition .
Pharmacokinetics
The similar compound was reported to havegood pharmacokinetic properties and in vitro metabolic properties . This suggests that the compound could be well-absorbed, distributed, metabolized, and excreted in the body, which are key factors affecting the bioavailability of a drug .
Result of Action
The similar compound was found toefficiently reverse the scopolamine-induced emotional memory deficits in a novel object recognition assay in rats . This suggests that the compound could have potential cognition-enhancing effects .
Propriétés
IUPAC Name |
1-[1-(3,4-difluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c1-22-12-4-6-18(7-5-12)11-9-19(10-11)23(20,21)13-2-3-14(16)15(17)8-13/h2-3,8,11-12H,4-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWSOBIBPSGFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

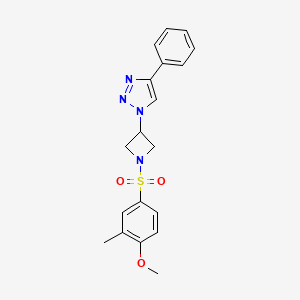

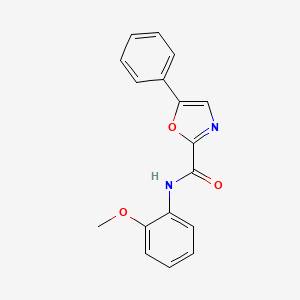

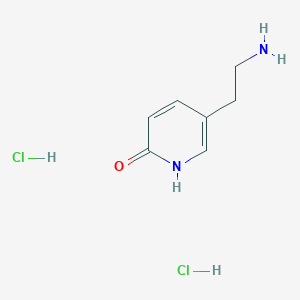
![6-Ethyl-7-hydroxy-4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1-benzopyran-2-one](/img/structure/B2379878.png)

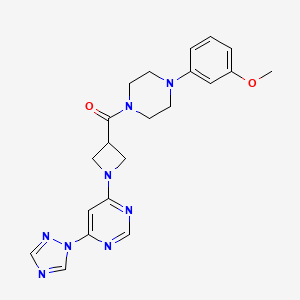
![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379884.png)

![Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2379888.png)
![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)
![1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone](/img/structure/B2379891.png)
